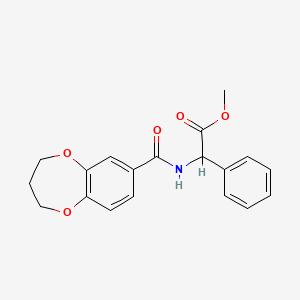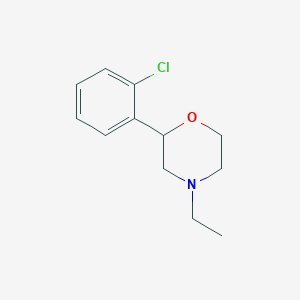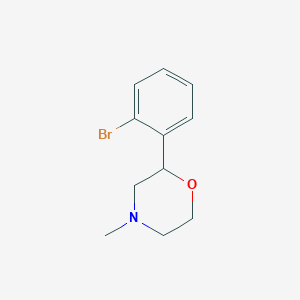![molecular formula C11H14N4O B7572504 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is a heterocyclic compound that features a furo[2,3-d]pyridazine core with a 4-methylpiperazin-1-yl substituent. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine typically involves the formation of the furo[2,3-d]pyridazine core followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a pyridazine derivative, which undergoes cyclization with a furan derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for catalyst selection, as well as the implementation of continuous flow reactors to ensure consistent reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: These include compounds like pyridazinone, which also exhibit diverse pharmacological activities.
Furo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their kinase inhibitory activities.
Uniqueness
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a furo[2,3-d]pyridazine core with a 4-methylpiperazin-1-yl group makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
7-(4-methylpiperazin-1-yl)furo[2,3-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14-3-5-15(6-4-14)11-10-9(2-7-16-10)8-12-13-11/h2,7-8H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNXHXUUWKCASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CN=N2)C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)


![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
